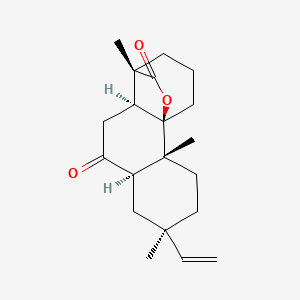

Rosenonolactone

Description

isolated from the fungus Trichothecium roseum; RN given refers to (1S-(1alpha,4aalpha,4balpha,7alpha,8abeta,10abeta))-isomer; RN for cpd without isomeric designation not available 5/89

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,5R,7R,10S,11S)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-5-17(2)9-10-19(4)13(12-17)14(21)11-15-18(3)7-6-8-20(15,19)23-16(18)22/h5,13,15H,1,6-12H2,2-4H3/t13-,15-,17+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWECMADGHQKSLK-BWXAORSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C(=O)CC3C24CCCC3(C(=O)O4)C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@]2([C@@H](C1)C(=O)C[C@@H]3[C@]24CCC[C@@]3(C(=O)O4)C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-71-4 | |

| Record name | Rosenonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROSENONOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77A9658D4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Spironolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, exerts its primary effects through competitive binding to the mineralocorticoid receptor (MR), playing a crucial role in the management of cardiovascular diseases and conditions characterized by hyperaldosteronism. Beyond its well-documented impact on the renal system, spironolactone also exhibits significant anti-androgenic properties by interacting with the androgen receptor (AR) and inhibiting androgen biosynthesis. This guide provides a comprehensive technical overview of the multifaceted mechanism of action of spironolactone, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways involved.

Core Mechanism of Action: Mineralocorticoid Receptor Antagonism

Spironolactone's principal mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR)[1]. Aldosterone, the primary endogenous ligand for the MR, plays a central role in the regulation of blood pressure and electrolyte balance by promoting sodium and water reabsorption and potassium excretion in the distal convoluted tubule and collecting duct of the kidney[2].

By binding to the MR, spironolactone and its active metabolites prevent the receptor's interaction with aldosterone. This blockade inhibits the translocation of the receptor complex into the nucleus, thereby preventing the transcription of aldosterone-responsive genes that regulate ion and water transport. The net physiological effects are:

-

Increased Natriuresis and Diuresis: Inhibition of sodium reabsorption leads to an increase in the excretion of sodium and water[1].

-

Potassium Retention: Spironolactone decreases the excretion of potassium, a characteristic that defines it as a potassium-sparing diuretic[1].

These actions contribute to its efficacy in treating edema associated with heart failure, hepatic cirrhosis, and nephrotic syndrome, as well as hypertension[1][3].

Signaling Pathway of Mineralocorticoid Receptor Antagonism

The following diagram illustrates the signaling pathway of aldosterone and the inhibitory action of spironolactone.

Caption: Aldosterone and Spironolactone Signaling Pathway in a Renal Tubule Cell.

Secondary Mechanism: Anti-Androgenic Effects

Spironolactone also functions as an androgen receptor (AR) antagonist and a weak inhibitor of androgen biosynthesis, which underlies its use in treating conditions such as hirsutism, acne, and female pattern hair loss[1][4].

-

Androgen Receptor Blockade: Spironolactone competitively binds to the AR, preventing testosterone and dihydrotestosterone (DHT) from activating the receptor. This reduces the expression of androgen-dependent genes[4].

-

Inhibition of Androgen Synthesis: At higher doses, spironolactone can inhibit enzymes involved in testosterone production, such as 17α-hydroxylase and 17,20-lyase[5][6][7].

Signaling Pathway of Anti-Androgenic Action

The following diagram illustrates the anti-androgenic mechanisms of spironolactone.

Caption: Anti-Androgenic Mechanisms of Spironolactone.

Quantitative Data

Pharmacokinetics of Spironolactone and its Metabolites

Spironolactone is rapidly and extensively metabolized. Its major active metabolites, canrenone and 7α-thiomethylspironolactone (TMS), contribute significantly to its therapeutic effects and have longer half-lives than the parent drug[8].

| Parameter | Spironolactone | Canrenone | 7α-TMS | 6β-OH-7α-TMS |

| Time to Peak Plasma Concentration (Tmax) | 2.6 hours[1] | 4.3 hours[1] | - | - |

| Elimination Half-life (t1/2) | - | 16.5 hours[8] | 13.8 hours | 15.0 hours |

| Protein Binding | >90%[1] | >90% | >90% | >90% |

Note: Data presented are approximate values and can vary based on patient populations and study designs.

Receptor Binding Affinity

Spironolactone's affinity for the androgen receptor (AR) is significantly lower than that of dihydrotestosterone (DHT).

| Compound | Receptor | Binding Affinity (Relative to DHT) | IC50 | Ki |

| Spironolactone | Androgen Receptor (AR) | 2.7% - 67%[4] | 67 nM | - |

| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | 100% | 3 nM | 0.27-3.0 x 10⁻⁸ M[9] |

Clinical Efficacy Data

The RALES trial demonstrated the significant impact of spironolactone on mortality in patients with severe heart failure.

| Outcome | Spironolactone Group | Placebo Group | Relative Risk (RR) | 95% Confidence Interval (CI) | P-value |

| All-Cause Mortality | 35% | 46% | 0.70[2][10][11] | 0.60 - 0.82 | <0.001[10][11][12] |

| Hospitalization for Worsening Heart Failure | - | - | 0.65[10][11] | 0.54 - 0.77 | <0.001[10][11] |

Meta-analyses of randomized controlled trials have quantified the blood pressure-lowering effect of spironolactone in patients with resistant hypertension.

| Blood Pressure Measurement | Mean Reduction vs. Placebo (WMD) | 95% Confidence Interval (CI) | P-value |

| Office Systolic BP | -20.14 mmHg[13] | -31.17 to -9.12 | <0.001[13] |

| Office Diastolic BP | -5.73 mmHg[13] | -8.13 to -3.33 | <0.001[13] |

| 24-hour Ambulatory Systolic BP | -10.31 mmHg[13] | -12.86 to -7.76 | <0.001[13] |

| 24-hour Ambulatory Diastolic BP | -3.94 mmHg[13] | -5.50 to -2.37 | <0.001[13] |

Experimental Protocols

Ligand-Binding Competition Assay for Mineralocorticoid Receptor

This protocol outlines a general method for determining the binding affinity of spironolactone for the MR.

Objective: To quantify the ability of spironolactone to compete with a radiolabeled ligand (e.g., [³H]-aldosterone) for binding to the MR.

Materials:

-

COS-1 cells (or other suitable cell line)

-

Expression vector containing the human MR ligand-binding domain (LBD)

-

[³H]-aldosterone (radiolabeled ligand)

-

Unlabeled spironolactone

-

Unlabeled aldosterone (for determining non-specific binding)

-

Cell culture medium (e.g., DMEM)

-

Transfection reagent

-

Binding buffer

-

Scintillation fluid and counter

Workflow:

Caption: Experimental Workflow for a Ligand-Binding Competition Assay.

Procedure:

-

Cell Culture and Transfection: COS-1 cells are cultured and then transfected with a plasmid encoding the MR LBD[14].

-

Cell Lysate Preparation: After a period of protein expression, cells are harvested and lysed to obtain a preparation containing the MR.

-

Competition Assay: The cell lysate is incubated with a fixed concentration of [³H]-aldosterone and varying concentrations of unlabeled spironolactone[15][16].

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated.

-

Quantification and Analysis: The amount of bound [³H]-aldosterone is measured. The data are used to generate a competition curve, from which the IC50 (the concentration of spironolactone that inhibits 50% of [³H]-aldosterone binding) can be determined.

Quantification of Spironolactone and Metabolites in Plasma

This protocol describes a general method for measuring the concentrations of spironolactone and its metabolites in plasma samples.

Objective: To determine the pharmacokinetic profile of spironolactone and its active metabolites.

Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Procedure:

-

Sample Preparation: Plasma samples are obtained from subjects at various time points after administration of spironolactone. An internal standard is added to the plasma samples[17].

-

Extraction: Spironolactone and its metabolites are extracted from the plasma using a suitable organic solvent (e.g., a mixture of methylene chloride and ethyl acetate)[17].

-

Chromatographic Separation: The extracted analytes are separated using a reversed-phase HPLC column with an appropriate mobile phase[17].

-

Mass Spectrometric Detection: The eluting compounds are ionized (e.g., using atmospheric pressure chemical ionization - APCI) and detected by a mass spectrometer, which is set to monitor the specific mass-to-charge ratios of spironolactone, its metabolites, and the internal standard[17].

-

Quantification: Calibration curves are generated using standards of known concentrations to quantify the amounts of spironolactone and its metabolites in the plasma samples[17].

Conclusion

The mechanism of action of spironolactone is complex, involving primary antagonism of the mineralocorticoid receptor and secondary anti-androgenic effects. Its efficacy in treating a range of cardiovascular and endocrine disorders is a direct result of these molecular interactions. A thorough understanding of its pharmacokinetics, receptor binding profiles, and the underlying signaling pathways is essential for its optimal clinical use and for the development of novel, more specific mineralocorticoid receptor antagonists.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Randomized Aldactone Evaluation Study - American College of Cardiology [acc.org]

- 3. Spironolactone: Side Effects, Uses, Dosage, and More [healthline.com]

- 4. Spironolactone and Androgen Receptors - Oana - Posts [oanahealth.com]

- 5. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]

- 6. Cyproterone acetate or spironolactone in lowering testosterone concentrations for transgender individuals receiving oestradiol therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ec.bioscientifica.com [ec.bioscientifica.com]

- 8. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of digitalis and spironolactone with human sex steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The effect of spironolactone on morbidity and mortality in patients with severe heart failure. Randomized Aldactone Evaluation Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Study of the month. The RALES study (randomized aldactone evaluation study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical efficacy and safety of spironolactone in patients with resistant hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Genesis of a Groundbreaking Diuretic: A Technical History of Spironolactone's Discovery and Development

For decades, spironolactone has been a cornerstone in the management of cardiovascular and endocrine disorders. This in-depth technical guide delves into the pivotal moments of its discovery and the scientific journey that established its place in modern medicine. From its initial synthesis to the elucidation of its unique mechanism of action, this document provides researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective on this essential therapeutic agent.

The Quest for an Aldosterone Antagonist: A Historical Context

The story of spironolactone begins with the isolation and characterization of aldosterone in the early 1950s. This potent mineralocorticoid, produced by the adrenal glands, was identified as a key regulator of sodium and potassium balance, and consequently, blood pressure. Its role in the pathophysiology of edema associated with conditions like congestive heart failure, cirrhosis, and nephrotic syndrome quickly became apparent. This understanding spurred a search for a therapeutic agent that could counteract the effects of aldosterone, a so-called aldosterone antagonist.

Researchers at G.D. Searle and Company (now part of Pfizer) were at the forefront of this endeavor. Their efforts were guided by the hypothesis that a compound structurally similar to aldosterone could competitively block its receptor, thereby promoting the excretion of sodium and water while conserving potassium.

The Synthesis of a Novel Steroidal Lactone

In 1957, chemists John A. Cella and Robert C. Tweit at G.D. Searle & Co. successfully synthesized a series of steroidal lactones designed to mimic the structure of aldosterone. Among these, one compound, 3-(3-oxo-7α-acetylthio-17β-hydroxy-4-androsten-17α-yl)propionic acid γ-lactone, later named spironolactone, showed particular promise. The original synthesis, a multi-step process, laid the groundwork for the production of this novel therapeutic agent.

Original Synthesis Protocol of Spironolactone

Experimental Protocol: Synthesis of Spironolactone (Adapted from Cella and Tweit, 1959)

This protocol is a generalized representation of the likely steps involved in the original synthesis and may not reflect the exact, optimized industrial process.

-

Objective: To synthesize 3-(3-oxo-7α-acetylthio-17β-hydroxy-4-androsten-17α-yl)propionic acid γ-lactone (spironolactone).

-

Starting Material: A suitable steroid precursor, such as dehydroepiandrosterone (DHEA).

-

Key Steps:

-

Introduction of the 17α-lactone ring: This was a critical step to create the spirolactone structure. It involved the reaction of the 17-keto group of the steroid precursor with a reagent that would form the five-membered lactone ring.

-

Formation of the Δ⁴-3-keto group: This step involved the oxidation of the 3-hydroxyl group and isomerization of the double bond to create the α,β-unsaturated ketone system in the A-ring, a common feature of active steroids.

-

Introduction of the 7α-acetylthio group: This was a key modification to enhance the oral bioavailability and activity of the compound. This step likely involved the reaction of a 6,7-unsaturated intermediate with thioacetic acid.

-

-

Purification: The final product was purified using techniques such as crystallization and chromatography to obtain spironolactone of sufficient purity for biological testing.

Unraveling the Mechanism: The Seminal In Vivo Experiments

Contemporaneously with the synthetic work, pharmacologist Charles M. Kagawa and his colleagues at G.D. Searle were developing and utilizing an in vivo assay to screen for aldosterone antagonism. Their groundbreaking experiments, published in 1957, provided the first biological evidence of spironolactone's unique mode of action.[1]

Kagawa's Aldosterone Antagonism Assay

Experimental Protocol: Evaluation of Aldosterone Antagonism in Adrenalectomized Rats (Adapted from Kagawa et al., 1957)

-

Objective: To determine the ability of test compounds to block the sodium-retaining and potassium-excreting effects of a mineralocorticoid.

-

Animal Model: Male Sprague-Dawley rats, adrenalectomized to remove endogenous sources of mineralocorticoids.

-

Procedure:

-

Pre-treatment: Adrenalectomized rats were maintained on a sodium-deficient diet to sensitize them to the effects of mineralocorticoids.

-

Drug Administration:

-

A control group received a mineralocorticoid, such as desoxycorticosterone acetate (DOCA) or aldosterone, administered subcutaneously.

-

A treatment group received the test compound (e.g., spironolactone) orally or subcutaneously, followed by the administration of the mineralocorticoid.

-

-

Urine Collection: Rats were placed in metabolism cages, and urine was collected over a specified period (e.g., 4-6 hours).

-

Electrolyte Analysis: The concentrations of sodium and potassium in the collected urine samples were determined using flame photometry.

-

-

Endpoint: The primary endpoint was the reversal of the mineralocorticoid-induced decrease in the urinary Na+/K+ ratio. A successful antagonist would increase this ratio, indicating increased sodium excretion and decreased potassium excretion.

Kagawa's experiments demonstrated that spironolactone itself had no intrinsic diuretic or natriuretic activity in the absence of mineralocorticoids. However, when administered in the presence of DOCA or aldosterone, it effectively blocked their sodium-retaining effects, confirming its mechanism as a competitive antagonist.

Early Clinical Investigations and Quantitative Efficacy

Following the promising preclinical findings, the first clinical studies of spironolactone were initiated. Dr. Grant W. Liddle at Vanderbilt University played a pivotal role in demonstrating its efficacy in humans. His research, also published in 1957, showed that spironolactone could induce sodium and water excretion in patients with conditions characterized by hyperaldosteronism.[2]

Early Clinical Trial Data

The initial clinical trials focused on establishing the diuretic and natriuretic effects of spironolactone in edematous patients. These early studies provided the first quantitative data on its efficacy in a clinical setting.

| Parameter | Patient Population | Spironolactone Dosage | Effect on Urinary Sodium Excretion | Effect on Urinary Potassium Excretion | Reference |

| Urinary Sodium Excretion | Patients with congestive heart failure and ascites | 400-800 mg/day | Significant increase | Decrease or no change | Liddle, 1957[2] |

| Urinary Na+/K+ Ratio | Patients with primary aldosteronism | 400 mg/day | Marked increase | - | Liddle, 1957[2] |

These early clinical results were crucial in establishing the therapeutic potential of spironolactone and led to its introduction to the market in 1959 under the brand name Aldactone.[3]

Receptor Binding and the Elucidation of Off-Target Effects

The discovery of steroid hormone receptors in the 1960s provided a more refined understanding of spironolactone's mechanism of action. Subsequent in vitro studies quantified its binding affinity for the mineralocorticoid receptor (MR) and, importantly, for other steroid receptors, which explained its observed side effects.

| Receptor | Ligand | Binding Affinity (Relative to natural ligand) | Reference |

| Mineralocorticoid Receptor (MR) | Spironolactone | High | Funder et al., 1974[4] |

| Androgen Receptor (AR) | Spironolactone | Moderate | Various early studies |

| Progesterone Receptor (PR) | Spironolactone | Low | Various early studies |

The moderate affinity of spironolactone for the androgen receptor was found to be responsible for its antiandrogenic side effects, such as gynecomastia in men. This discovery later led to the development of more selective mineralocorticoid receptor antagonists, like eplerenone.

Visualizing the Discovery and Mechanism

The following diagrams illustrate the key conceptual frameworks and biological pathways central to the discovery and action of spironolactone.

Caption: The developmental timeline of spironolactone.

Caption: The mineralocorticoid receptor signaling pathway.

Conclusion

The discovery of spironolactone was a landmark achievement in pharmacology, born from a clear understanding of pathophysiology and a targeted drug discovery program. The pioneering work of Cella, Tweit, Kagawa, and Liddle laid the foundation for a new class of diuretics that have had a profound impact on the treatment of cardiovascular and renal diseases. This technical guide has provided a detailed overview of the key experiments and developmental milestones that marked the inception of spironolactone, offering valuable insights for today's researchers and drug development professionals. The journey of spironolactone from a novel chemical entity to an essential medicine serves as a testament to the power of rational drug design and rigorous scientific investigation.

References

- 1. Action of new steroids in blocking effects of aldosterone and desoxycorticosterone on salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium diuresis induced by steroidal antagonists of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eshonline.org [eshonline.org]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

Unveiling the Biological Activities of Spironolactone: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Profile, Experimental Evaluation, and Cellular Mechanisms of a Widely Used Spirolactone.

Introduction

Spironolactone, a synthetic spirolactone derivative, is a well-established pharmaceutical agent primarily known for its potassium-sparing diuretic and anti-hypertensive effects. Its therapeutic utility extends to the management of heart failure, edema, and primary aldosteronism. Beyond its classical indications, spironolactone has garnered significant interest for its antiandrogenic properties, leading to its off-label use in conditions such as hirsutism and acne. This technical guide provides a comprehensive overview of the biological activity screening of spironolactone, designed for researchers, scientists, and drug development professionals. It delves into its multifaceted mechanism of action, presents quantitative data on its biological targets, details key experimental protocols for its evaluation, and visualizes the intricate signaling pathways it modulates.

Quantitative Biological Activity of Spironolactone

The biological effects of spironolactone are concentration-dependent and vary across different cellular and physiological systems. The following tables summarize key quantitative data on its receptor binding affinity, enzyme inhibition, and effects in cellular and animal models.

Table 1: Receptor Binding Affinity and Functional Activity

| Receptor | Species | Assay Type | Value | Unit | Activity | Reference |

| Mineralocorticoid Receptor (MR) | Human | Ki | 2.32 | nM | Antagonist | [1] |

| Mineralocorticoid Receptor (MR) | Human | IC50 | 24 | nM | Antagonist | [2] |

| Androgen Receptor (AR) | Human | IC50 | 77 | nM | Antagonist | [2][3] |

| Androgen Receptor (AR) | Rat | Ki | 39.4 | nM | Antagonist | [1] |

| Glucocorticoid Receptor (GR) | Human | IC50 | 2.4 | µM | Weak Antagonist | [3] |

| Progesterone Receptor (PR) | Human | EC50 | 740 | nM | Weak Agonist | [3] |

| Spironolactone Binding Site | Rat | KD | 12.9 | nM | [4] |

Table 2: Enzyme Inhibition

| Enzyme | Source | IC50 | Ki | Inhibition Type | Reference |

| UGT2B7 | Human Liver Microsomes | 26-50 µM | 52 µM | Competitive | [5][6] |

| UGT2B7 | Human Kidney Microsomes | 26-50 µM | 34 µM | Competitive | [5][6] |

| UGT2B7 | Recombinant Human | - | 23 µM | Competitive | [5][6] |

Table 3: Effects in Cellular and Animal Models

| Model System | Effect | Dose/Concentration | Reference |

| Human Osteosarcoma Cells (HOS-143B) | Increased cell viability at 24h & 48h | 5-40 µM | [7] |

| Human Fetal Osteoblast Cells (hFOB) | Reduced cell viability (dose-dependent) | 5-40 µM | [7] |

| Spontaneously Hypertensive Rats | Attenuated increase in blood pressure | 5, 10, 30 mg/kg/day | [3] |

| Healthy Dogs | Increased serum aldosterone | 2 and 4 mg/kg/day | [8] |

| Mice (Acetic Acid-Induced Writhing) | Antinociceptive action | 20-160 mg/kg |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of spironolactone's biological activity. The following sections provide an overview of key experimental protocols.

Receptor Binding Assay

This protocol is designed to determine the affinity of spironolactone for the mineralocorticoid receptor (MR).

-

Cell Culture and Transfection: COS-1 cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are then transfected with a plasmid expressing the human mineralocorticoid receptor.

-

Ligand Binding: Transfected cells are incubated with a fixed concentration of radiolabeled aldosterone (e.g., [3H]-aldosterone) and varying concentrations of spironolactone. Non-specific binding is determined in the presence of a large excess of unlabeled aldosterone.

-

Cell Lysis and Scintillation Counting: After incubation, cells are washed, lysed, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of spironolactone that inhibits 50% of the specific binding of the radiolabeled aldosterone (IC50) is calculated. This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[5]

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of spironolactone on a given cell line.

-

Cell Seeding: Cells (e.g., HEK293) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of spironolactone for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (concentration that inhibits 50% of cell growth) can be determined.[9]

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This protocol investigates the effect of spironolactone on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

-

Cell Treatment and Lysis: Human podocytes are cultured and treated with spironolactone for a specified time. Cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration in the cell lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative phosphorylation levels.[10][11]

Animal Model of Hypertension

This protocol evaluates the anti-hypertensive effects of spironolactone in spontaneously hypertensive rats (SHRs).

-

Animal Acclimatization and Grouping: Male SHRs are acclimatized to the laboratory conditions and then randomly assigned to control and treatment groups.

-

Drug Administration: Spironolactone is administered orally at different doses (e.g., 5, 10, and 30 mg/kg/day) for a specified duration (e.g., 13 weeks). The control group receives the vehicle.

-

Blood Pressure Measurement: Systolic blood pressure is measured at regular intervals using a non-invasive tail-cuff method.

-

Tissue Collection and Analysis: At the end of the study, animals are euthanized, and hearts are collected for histological and stereological analysis to assess myocardial remodeling.[3]

Signaling Pathways and Mechanistic Visualizations

Spironolactone exerts its effects by modulating key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Mechanism of Action at the Mineralocorticoid Receptor

The primary mechanism of action of spironolactone is the competitive antagonism of the mineralocorticoid receptor (MR).

Caption: Spironolactone competitively inhibits aldosterone binding to the mineralocorticoid receptor.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Spironolactone has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.

Caption: Spironolactone inhibits the PI3K/Akt/mTOR pathway, leading to the promotion of autophagy.

Experimental Workflow for In Vitro Screening

A typical workflow for the in vitro biological activity screening of spironolactone is outlined below.

Caption: A generalized workflow for the in vitro screening of spironolactone's biological activity.

Conclusion

Spironolactone is a pharmacologically complex molecule with a well-defined primary mechanism of action and a range of secondary effects that contribute to its therapeutic profile and potential for new applications. This technical guide provides a foundational understanding of its biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. For researchers and drug development professionals, a thorough comprehension of these aspects is essential for designing robust preclinical and clinical studies, interpreting experimental results, and exploring the full therapeutic potential of this versatile spirolactone.

References

- 1. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]

- 2. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]

- 3. The effects of spironolactone monotherapy on blood pressure and myocardial remodeling in spontaneously hypertensive rats: a stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 7. ir.uitm.edu.my [ir.uitm.edu.my]

- 8. Comprehensive characterization of the effect of mineralocorticoid receptor antagonism with spironolactone on the renin-angiotensin-aldosterone system in healthy dogs | PLOS One [journals.plos.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Spironolactone promotes autophagy via inhibiting PI3K/AKT/mTOR signalling pathway and reduce adhesive capacity damage in podocytes under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

spironolactone pharmacological profile

An In-depth Technical Guide on the Pharmacological Profile of Spironolactone

Introduction

Spironolactone is a steroidal antimineralocorticoid that has been in clinical use for several decades.[1] It is classified as a potassium-sparing diuretic and functions as a competitive antagonist of the mineralocorticoid receptor (MR).[2][3] Initially developed for its diuretic properties, its therapeutic applications have expanded significantly.[2] It is a cornerstone therapy in conditions characterized by primary or secondary hyperaldosteronism, including certain types of hypertension, heart failure, and edema related to hepatic or renal dysfunction.[4][5] Spironolactone is a prodrug, and its pharmacological activity is largely attributable to its active metabolites.[3][6] This guide provides a detailed technical overview of its pharmacological profile, intended for researchers and drug development professionals.

Pharmacodynamics: Mechanism of Action

Primary Mechanism: Mineralocorticoid Receptor Antagonism

Spironolactone's principal mechanism of action is the competitive antagonism of aldosterone at the mineralocorticoid receptors (MR) located in the distal convoluted tubules and collecting ducts of the kidneys.[4][7][8] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system, normally binds to these receptors, leading to the reabsorption of sodium and water and the excretion of potassium.[2][4]

By competitively binding to the MR, spironolactone and its active metabolites block the physiological effects of aldosterone.[9][10] This inhibition prevents the translocation of the receptor complex into the nucleus, thereby downregulating the expression of aldosterone-induced proteins, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. The result is an increase in the excretion of sodium and water, and a decrease in the excretion of potassium, which underlies its diuretic, antihypertensive, and potassium-sparing effects.[2][9]

Off-Target Effects

Spironolactone is non-selective and interacts with other steroid hormone receptors, which accounts for some of its therapeutic uses and adverse effects.[11]

-

Antiandrogenic Activity : It acts as an antagonist at the androgen receptor (AR) and inhibits enzymes involved in androgen production.[4] This property is utilized in the off-label treatment of conditions like hirsutism, female pattern hair loss, and acne.[2]

-

Progestogenic and Estrogenic Activity : Spironolactone has a weak affinity for progesterone (PR) and estrogen receptors (ER), where it can act as an agonist.[2][6] The clinical significance of these interactions is not fully established, but they may contribute to side effects like menstrual irregularities and gynecomastia.[4][6]

Receptor Binding Profile

The binding affinity of spironolactone for various steroid receptors has been quantified. It shows the highest affinity for the mineralocorticoid receptor, with moderate affinity for the androgen receptor and significantly lower affinity for other receptors.

| Table 1: Spironolactone Receptor Binding Affinity | | :--- | :--- | :--- | :--- | :--- | | Receptor | Value (nM) | Assay Type | Action | Species | | Mineralocorticoid Receptor (MR) | 2.32 - 60 | Ki, IC50b, Kb | Antagonist | Human | | Androgen Receptor (AR) | 13 - 670 | Ki, IC50a, IC50b | Antagonist | Human | | Glucocorticoid Receptor (GR) | 32.6 - 6,920 | Ki, IC50a, IC50b | Antagonist | Human | | Progesterone Receptor (PR) | 400 - >25,000 | Ki, IC50a, IC50b | Agonist | Human | | Estrogen Receptor (ER) | >1,100 - >20,000 | Ki, IC50b | Antagonist | Human | | Data sourced from reference[6]. IC50a: Binding inhibition. IC50b: Functional antagonism. |

Pharmacokinetics

Spironolactone is characterized by rapid absorption and extensive metabolism into active metabolites, which have longer half-lives and contribute significantly to the drug's overall effect.[8][9]

Absorption, Distribution, Metabolism, and Excretion

-

Absorption : Spironolactone is well-absorbed from the gastrointestinal tract.[4] Co-administration with food significantly increases its bioavailability, as measured by AUC, by approximately 95.4%.[2][9]

-

Distribution : Both spironolactone and its metabolites are highly bound to plasma proteins (>90%).[2][9]

-

Metabolism : It is a prodrug that is rapidly and extensively metabolized in the liver.[3][9] The metabolites can be categorized into two groups: those where the sulfur moiety is retained and those where it is removed.[1][9] The primary active metabolites are canrenone (sulfur removed) and the sulfur-containing compounds 7α-thiomethylspironolactone (TMS) and 6β-hydroxy-7α-thiomethylspironolactone (HTMS).[2][9] TMS is the main metabolite and is responsible for about 80% of the potassium-sparing effect, while canrenone accounts for 10-25%.[1][3][6]

-

Excretion : Metabolites are excreted primarily through the urine and secondarily in the bile.[2][9] Unchanged spironolactone is not found in the urine.[1]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Spironolactone - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Spironolactone? [synapse.patsnap.com]

- 5. Spironolactone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. pfizermedical.com [pfizermedical.com]

- 10. youtube.com [youtube.com]

- 11. droracle.ai [droracle.ai]

The Identification of Spironolactone Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, undergoes extensive and complex metabolism in the body. Understanding its metabolic fate is crucial for comprehending its pharmacological activity, potential drug-drug interactions, and for the development of bioanalytical methods to monitor its disposition. This technical guide provides a comprehensive overview of the key metabolites of spironolactone, detailed methodologies for their identification, and a summary of quantitative data.

Core Metabolites of Spironolactone

Spironolactone is rapidly and extensively metabolized, with virtually no unchanged drug excreted in the urine.[1] Its metabolites can be broadly categorized into two main groups: those where the sulfur atom from the parent molecule is removed and those where it is retained.[1][2][3] The primary active metabolites responsible for the therapeutic effects of spironolactone are canrenone, 7α-thiomethylspironolactone (TMS), and 6β-hydroxy-7α-thiomethylspironolactone (HTMS).[4][5][6]

-

Canrenone (CAN): Long considered a major active metabolite, canrenone is formed by the removal of the 7α-thioacetyl group.[1][2] However, studies have shown that canrenone alone does not account for the full pharmacological activity of spironolactone, suggesting the significant contribution of sulfur-containing metabolites.[7][8][9]

-

7α-thiospironolactone (7α-TS): This metabolite is formed by the deacetylation of spironolactone.[4][6]

-

7α-thiomethylspironolactone (TMS): A major active metabolite where the sulfur atom is retained and methylated.[1][5] It is considered, along with 6β-OH-7α-TMS, to be responsible for a significant portion of spironolactone's activity.[5]

-

6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS or HTMS): Another major active metabolite that is hydroxylated in the 6β position.[5][10]

The extended half-lives of these active metabolites (16.5 hours for canrenone, 13.8 hours for TMS, and 15.0 hours for HTMS) compared to the parent drug (1.4 hours) are crucial for the sustained therapeutic effects of spironolactone.[3][5][6]

Quantitative Analysis of Spironolactone and its Metabolites

The following table summarizes the quantitative data from various validated bioanalytical methods for the determination of spironolactone and its key metabolites in biological matrices, primarily human plasma.

| Analyte | Matrix | Method | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Spironolactone | Human Plasma | HPLC-UV[11] | 10 - 400 | 10 |

| Canrenone | Human Plasma | HPLC-UV[11] | 10 - 600 | 10 |

| 7α-thiomethylspironolactone | Human Plasma | HPLC-UV[11] | 10 - 600 | 10 |

| Spironolactone | Paediatric Plasma | HPLC[12] | 30 - 1000 | 28 |

| Canrenone | Paediatric Plasma | HPLC[12] | 25 - 1000 | 25 |

| 7α-thiomethylspironolactone | Paediatric Plasma | HPLC[12] | 25 - 1000 | 20 |

| Spironolactone | Human Plasma | LC-MS/MS[13] | 2.77 - 184.50 | 2.77 |

| Canrenone | Human Plasma | LC-MS/MS[13] | 2.69 - 179.20 | 2.69 |

| Spironolactone | Human Plasma | LC-APCI-MS[14] | 2 - 300 | 2 |

| Canrenone | Human Plasma | LC-APCI-MS[14] | 2 - 300 | 2 |

| Spironolactone | Human Serum | HPLC-ESI-MS/MS[15] | 0.2 - 500 | 0.5 |

| Canrenone | Human Serum | HPLC-ESI-MS/MS[15] | 0.2 - 500 | 0.2 |

| 7α-thiomethylspironolactone | Human Serum | HPLC-ESI-MS/MS[15] | 0.2 - 500 | 1 |

| 6β-hydroxy-7α-thiomethylspironolactone | Human Serum | HPLC-ESI-MS/MS[15] | 0.2 - 500 | 1 |

| Spironolactone | Blood Plasma | LC-MS/MS[16] | Not specified | ~0.5 |

| 7α-thiomethylspironolactone | Blood Plasma | LC-MS/MS[16] | Not specified | ~0.5 |

| Canrenone | Blood Plasma | LC-MS/MS[16] | Not specified | ~0.5 |

Experimental Protocols for Metabolite Identification

The identification and quantification of spironolactone and its metabolites predominantly rely on high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[11][12][13][14][16][17][18][19]

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

A common initial step for plasma samples is protein precipitation, often followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes of interest.[11][12][13]

Example Protocol: Protein Precipitation followed by LLE

-

To a 1.0 mL plasma sample, add an internal standard.

-

Precipitate proteins by adding 1.0 mL of methanol.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Separate the supernatant.

-

Perform liquid-liquid extraction on the supernatant using a suitable organic solvent like a mixture of methylene chloride and ethyl acetate.[20]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

Chromatographic Separation: Reversed-Phase HPLC

Reversed-phase HPLC is the standard technique for separating spironolactone and its metabolites.

Typical HPLC Conditions: [11][13][17][18]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[17][18]

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate). A common mobile phase composition is a mixture of methanol and water with 0.1% (v/v) formic acid (60:40 v/v).[17][18]

-

Flow Rate: Typically in the range of 0.4 - 1.0 mL/min.[13][17][18]

-

Column Temperature: Maintained at a constant temperature, for example, 35°C or 48°C.[13][17][18]

Detection: Mass Spectrometry

Mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the detection and quantification of spironolactone and its metabolites.[13][16][17][18] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources.[13][14]

Example Mass Spectrometry Parameters (ESI+): [18]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions (m/z):

-

Spironolactone: A common issue is the in-source fragmentation of spironolactone, which readily loses its 7α-acetylthio group to form an ion with the same mass-to-charge ratio as canrenone (m/z 341.1).[13][21] Chromatographic separation is therefore essential. Other monitored ions for spironolactone can include the sodium adduct [M+Na]+ at m/z 439.0.[18]

-

Canrenone: The protonated molecule [M+H]+ at m/z 341.1 and the sodium adduct [M+Na]+ at m/z 363.1 are typically monitored.[18]

-

Metabolic Pathways of Spironolactone

Spironolactone undergoes two primary metabolic pathways: one involving the removal of the sulfur-containing side chain and the other involving its retention and modification.

Caption: Metabolic pathways of spironolactone.

Experimental Workflow for Metabolite Identification

The following diagram illustrates a typical experimental workflow for the identification and quantification of spironolactone metabolites from a biological sample.

Caption: Workflow for spironolactone metabolite analysis.

References

- 1. The metabolism and biopharmaceutics of spironolactone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pfizermedical.com [pfizermedical.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]

- 6. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]

- 7. Canrenone-the principal active metabolite of spironolactone? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spironolactone and potassium canrenoate in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CANRENONE-THE PRINCIPAL ACTIVE METABOLITE OF SPIRONOLACTONE- | British Pharmacological Society [bps.ac.uk]

- 10. 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia [en.wikipedia.org]

- 11. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. revistas.usp.br [revistas.usp.br]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Spironolactone: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of spironolactone. It includes detailed experimental protocols for the assessment of its biological activity and visualizations of its mechanism of action to support further research and development.

Chemical Structure and Identification

Spironolactone is a synthetic steroid with a lactone ring, which is crucial for its activity. It is a competitive antagonist of the mineralocorticoid receptor.

Chemical Name: 7α-acetylthio-3-oxo-17α-pregn-4-ene-21,17-carbolactone[1]

Table 1: Chemical Identifiers for Spironolactone

| Identifier | Value |

| IUPAC Name | S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |

| CAS Number | 52-01-7 |

| PubChem CID | 5833 |

| Molecular Formula | C₂₄H₃₂O₄S |

Physicochemical and Pharmacological Properties

The physicochemical properties of spironolactone influence its absorption, distribution, metabolism, and excretion (ADME) profile, while its pharmacological properties define its therapeutic effects.

Table 2: Physicochemical Properties of Spironolactone

| Property | Value |

| Molecular Weight | 416.57 g/mol |

| Melting Point | 198-207 °C |

| Boiling Point | 134 °C |

| Solubility | Practically insoluble in water; soluble in alcohol and ethyl acetate; freely soluble in chloroform and benzene; slightly soluble in methanol. |

| pKa (Strongest Acidic) | 17.89 |

| pKa (Strongest Basic) | -4.9 |

| LogP | 2.78 |

Table 3: Pharmacological Properties of Spironolactone

| Property | Description |

| Mechanism of Action | Competitive antagonist of the mineralocorticoid receptor (aldosterone receptor). |

| Pharmacological Effects | Diuretic (potassium-sparing), antihypertensive, anti-androgenic. |

| IC₅₀ at Mineralocorticoid Receptor | 24 nM |

| IC₅₀ at Androgen Receptor | 77 nM |

Signaling Pathways

Spironolactone exerts its effects primarily by interfering with the renin-angiotensin-aldosterone system (RAAS). By blocking the mineralocorticoid receptor, it prevents aldosterone-mediated sodium and water retention and potassium excretion.

The binding of aldosterone to the mineralocorticoid receptor (MR) in the distal tubules and collecting ducts of the kidneys leads to the transcription and translation of proteins that increase the number of epithelial sodium channels (ENaC) and Na+/K+-ATPase pumps. This results in increased sodium and water reabsorption and potassium excretion. Spironolactone competitively binds to the MR, preventing these downstream effects.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of spironolactone.

Mineralocorticoid Receptor Binding Assay (Radioligand Competition Assay)

This protocol describes a competitive binding assay to determine the affinity of spironolactone for the mineralocorticoid receptor using a radiolabeled ligand.

Materials:

-

HEK293 cells transiently transfected with human mineralocorticoid receptor.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Radioligand: [³H]-Aldosterone (specific activity ~80-100 Ci/mmol).

-

Non-specific binding control: Unlabeled aldosterone.

-

Test compound: Spironolactone.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation:

-

Harvest transfected HEK293 cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with fresh lysis buffer and centrifuge again.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of membrane preparation (50-100 µg protein).

-

50 µL of [³H]-Aldosterone at a final concentration of 2 nM.

-

50 µL of either:

-

Binding buffer (for total binding).

-

Unlabeled aldosterone at a final concentration of 1 µM (for non-specific binding).

-

Spironolactone at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) for the competition curve.

-

-

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a GF/C filter pre-soaked in 0.3% polyethyleneimine using a cell harvester.

-

Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

-

Counting:

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the spironolactone concentration.

-

Determine the IC₅₀ value (the concentration of spironolactone that inhibits 50% of specific [³H]-Aldosterone binding) using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Assessment of Diuretic Effect in Rats

This protocol outlines a method to evaluate the diuretic activity of spironolactone in a rat model.

Materials:

-

Male Wistar rats (150-200 g).

-

Metabolic cages.

-

Normal saline (0.9% NaCl).

-

Spironolactone.

-

Vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Furosemide (positive control).

-

Graduated measuring cylinders.

Procedure:

-

Animal Acclimatization and Preparation:

-

Acclimatize rats to laboratory conditions for at least one week.

-

Fast the rats for 18 hours before the experiment with free access to water.

-

-

Grouping and Dosing:

-

Divide the rats into groups (n=6 per group):

-

Group I (Control): Vehicle.

-

Group II (Positive Control): Furosemide (e.g., 10 mg/kg, p.o.).

-

Group III (Test): Spironolactone (e.g., 20 mg/kg, p.o.).

-

-

Administer the respective treatments orally.

-

-

Hydration and Urine Collection:

-

Immediately after dosing, administer normal saline (15 mL/kg) orally to all rats to ensure a uniform fluid load.

-

Place each rat in an individual metabolic cage designed to separate urine and feces.

-

Collect urine for 5 hours.

-

-

Measurement and Analysis:

-

Measure the total volume of urine collected for each rat.

-

Calculate the diuretic index: (Urine volume of test group) / (Urine volume of control group).

-

Optionally, analyze urine samples for sodium and potassium concentrations using a flame photometer to determine the natriuretic and kaliuretic effects.

-

Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol details the assessment of the antihypertensive effect of spironolactone in a genetic model of hypertension.

Materials:

-

Male Spontaneously Hypertensive Rats (SHR) (e.g., 32 weeks old).

-

Normotensive Wistar-Kyoto (WKY) rats as controls.

-

Spironolactone.

-

Vehicle.

-

Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).

Procedure:

-

Animal Selection and Baseline Measurement:

-

Use adult SHRs with established hypertension.

-

Measure and record the baseline systolic blood pressure (SBP) of all rats for several days to ensure stability.

-

-

Grouping and Treatment:

-

Divide the SHRs into groups (n=6-8 per group):

-

Group I (SHR Control): Vehicle.

-

Group II (SHR Test): Spironolactone (e.g., 80 mg/kg/day, s.c. or p.o.)[2].

-

A group of age-matched WKY rats receiving vehicle can serve as a normotensive control.

-

-

Administer the treatments daily for a specified period (e.g., 8 weeks)[2].

-

-

Blood Pressure Monitoring:

-

Measure SBP at regular intervals (e.g., weekly) throughout the treatment period using a non-invasive method.

-

For final, more precise measurements, direct arterial catheterization can be performed under anesthesia at the end of the study.

-

-

Data Analysis:

-

Compare the changes in SBP from baseline over the treatment period between the spironolactone-treated group and the SHR control group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of the observed effects.

-

Conclusion

This technical guide provides a detailed overview of the chemical and pharmacological properties of spironolactone, with a focus on its mechanism of action as a mineralocorticoid receptor antagonist. The provided experimental protocols offer a foundation for researchers to further investigate its biological effects and potential therapeutic applications. The structured data and visual representations of signaling pathways and experimental workflows are intended to facilitate a deeper understanding and guide future research in the field of drug development.

References

The Aldosterone Antagonist Activity of Spironolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone, a steroidal compound, is a potent and widely utilized aldosterone antagonist with significant therapeutic applications in various cardiovascular and endocrine disorders. This technical guide provides an in-depth exploration of the core aldosterone antagonist activity of spironolactone, intended for researchers, scientists, and professionals in drug development. The document elucidates the mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental methodologies for evaluating its antagonist activity. Quantitative data are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of spironolactone's pharmacological profile.

Introduction

Spironolactone is a synthetic steroid that functions as a competitive antagonist of the mineralocorticoid receptor (MR), thereby inhibiting the actions of aldosterone.[1][2][3][4][5] Aldosterone, the principal mineralocorticoid hormone, plays a crucial role in the regulation of electrolyte and water balance, primarily through its effects on the distal tubules and collecting ducts of the kidneys.[1][2][6] By blocking the MR, spironolactone promotes the excretion of sodium and water while conserving potassium, an effect that underlies its utility as a potassium-sparing diuretic.[1][2][3][7] Initially developed for its diuretic properties, the therapeutic applications of spironolactone have expanded to include the management of heart failure, hypertension, and primary hyperaldosteronism.[1][3][7][8] This guide delves into the technical aspects of spironolactone's aldosterone antagonist activity, providing a foundational resource for scientific and clinical investigation.

Mechanism of Aldosterone Antagonist Activity

Spironolactone exerts its aldosterone antagonist effect by competitively binding to the mineralocorticoid receptor, a member of the nuclear receptor superfamily.[1][2][6][9] In the absence of an antagonist, aldosterone binds to the MR in the cytoplasm of target cells. This ligand-receptor complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the transcription of specific genes that regulate ion and water transport.[4][10] Spironolactone, by occupying the ligand-binding site of the MR, prevents the conformational changes required for receptor activation and subsequent gene transcription.[11]

The following diagram illustrates the signaling pathway of aldosterone and the antagonistic action of spironolactone.

Pharmacokinetics of Spironolactone and its Metabolites

Spironolactone is rapidly and extensively metabolized in the liver to several active metabolites, which contribute significantly to its therapeutic effects.[1][12][13] The primary active metabolites include canrenone, 7-α-thiomethylspironolactone (TMS), and 6-β-hydroxy-7-α-thiomethylspironolactone (HTMS).[1][13] Canrenone was historically considered the major active metabolite; however, more recent studies have highlighted the significant contribution of the sulfur-containing metabolites to the overall antimineralocorticoid activity of spironolactone.[12] The pharmacokinetic parameters of spironolactone and its principal active metabolites are summarized in the table below.

| Parameter | Spironolactone | Canrenone | 7-α-thiomethylspironolactone (TMS) | 6-β-hydroxy-7-α-thiomethylspironolactone (HTMS) |

| Time to Peak Plasma Concentration (Tmax) | 2.6 hours[1][13] | 4.3 hours[1][13] | - | - |

| Mean Half-life (t½) | 1.4 hours[1][13] | 16.5 hours[1][13] | 13.8 hours[13] | 15 hours[13] |

| Plasma Protein Binding | >90%[1][13] | >90%[1] | >90%[1] | >90%[1] |

| Bioavailability | Increased by ~95.4% with food[1][13] | - | - | - |

Pharmacodynamics and Clinical Efficacy

The primary pharmacodynamic effect of spironolactone is a potassium-sparing diuretic and antihypertensive action.[1][2] By antagonizing aldosterone, spironolactone increases sodium and water excretion while retaining potassium.[1][2][3] This effect is particularly beneficial in conditions associated with hyperaldosteronism. The clinical efficacy of spironolactone has been demonstrated in several landmark clinical trials.

| Trial | Condition | Key Findings |

| RALES (Randomized Aldactone Evaluation Study) | Severe Heart Failure (HFrEF) | Spironolactone reduced mortality by 30% and hospitalizations by 35%.[8][14][15][16] |

| TOPCAT (Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone Antagonist) | Heart Failure with Preserved Ejection Fraction (HFpEF) | Reduced heart failure-related hospitalizations but did not significantly reduce overall mortality.[14][15] |

| PATHWAY-2 | Resistant Hypertension | Spironolactone was the most effective add-on therapy compared to bisoprolol or doxazosin.[14] |

| AMBER | Resistant Hypertension in Chronic Kidney Disease (CKD) | Improved blood pressure control without a significant increase in hyperkalemia.[14] |

Off-Target Activities

Spironolactone is a non-selective mineralocorticoid receptor antagonist and can interact with other steroid receptors, leading to off-target effects.[6][9] These interactions are primarily with the androgen and progesterone receptors.[9][17] The antiandrogenic activity of spironolactone is responsible for side effects such as gynecomastia, impotence, and menstrual irregularities.[17][18] This property, however, is also harnessed for off-label therapeutic uses, including the treatment of hirsutism and acne in women.[1][6] Eplerenone, a second-generation MRA, was developed to have greater selectivity for the MR and fewer of these steroidal off-target effects.[17]

Experimental Protocols for Assessing Aldosterone Antagonist Activity

In Vitro Assessment: Mineralocorticoid Receptor Reporter Gene Assay

A reporter gene assay is a common in vitro method to quantify the functional activity of compounds as either agonists or antagonists of the mineralocorticoid receptor.[10][19][20][21]

Principle: Mammalian cells are engineered to express the human mineralocorticoid receptor (MR) and a reporter gene (e.g., luciferase) under the control of a hormone response element.[10] Activation of the MR by an agonist like aldosterone leads to the expression of the reporter gene, which can be quantified by measuring the reporter protein's activity (e.g., light emission from luciferase). An antagonist like spironolactone will compete with the agonist for binding to the MR, thereby inhibiting the reporter gene expression in a dose-dependent manner.[10]

Detailed Methodology:

-

Cell Culture: Maintain mammalian cells engineered to express the human MR (e.g., from INDIGO Biosciences or Cayman Chemical) according to the supplier's protocol.[10][19][20][21]

-

Cell Plating: Seed the reporter cells into a 96-well assay plate and incubate to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of the test compound (spironolactone) and a reference agonist (aldosterone).

-

Treatment: Treat the cells with the test compound in the presence of a fixed concentration of the agonist (aldosterone). Include appropriate controls (vehicle, agonist alone, antagonist alone).

-

Incubation: Incubate the plate for a specified period to allow for receptor activation and reporter gene expression.

-

Lysis and Detection: Lyse the cells and add a detection reagent for the reporter protein (e.g., luciferase substrate).[10]

-

Quantification: Measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Plot the dose-response curve and calculate the IC50 value for the antagonist.

The following diagram outlines the experimental workflow for a mineralocorticoid receptor reporter gene assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Spironolactone CAS#: 52-01-7 [amp.chemicalbook.com]

- 6. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aldosterone antagonists in hypertension and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mineralocorticoid receptor antagonists: emerging roles in cardiovascular medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]

- 12. The metabolism and biopharmaceutics of spironolactone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pfizermedical.com [pfizermedical.com]

- 14. visualmed.org [visualmed.org]

- 15. Evidence for Aldosterone Antagonism in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aldosterone Antagonists and CVD - American College of Cardiology [acc.org]

- 17. innovationinfo.org [innovationinfo.org]

- 18. When Off Target Effects Are On Target: The Role Of Spironolactone In Patients With COVID-19[v1] | Preprints.org [preprints.org]

- 19. caymanchem.com [caymanchem.com]

- 20. maxanim.com [maxanim.com]

- 21. caymanchem.com [caymanchem.com]

A Comprehensive Review of Spironolactone: Meta-Analyses and Mechanistic Insights

An In-depth Technical Guide for Researchers and Drug Development Professionals

Spironolactone, a potassium-sparing diuretic, has long been a staple in the management of cardiovascular diseases. Its role as a mineralocorticoid receptor (MR) antagonist has been extensively studied, leading to its application in various conditions beyond its primary diuretic function. This technical guide provides a comprehensive review of the current literature, focusing on meta-analyses of spironolactone's efficacy in resistant hypertension, heart failure, and acne vulgaris. Additionally, it delves into the molecular mechanisms and signaling pathways influenced by this versatile drug.

Clinical Efficacy: A Summary of Meta-Analyses

Recent meta-analyses have solidified the evidence base for spironolactone's use in several key therapeutic areas. The quantitative data from these studies are summarized below, offering a clear comparison of its effects across different patient populations.

1.1. Resistant Hypertension

Spironolactone has emerged as a recommended fourth-line agent for resistant hypertension, defined as blood pressure that remains above goal despite the use of three or more antihypertensive medications of different classes, including a diuretic.[1] Meta-analyses consistently demonstrate its significant blood pressure-lowering effects.

| Outcome Measure | Comparison | Mean Difference / Odds Ratio (95% CI) | Reference |

| Office Systolic Blood Pressure | Spironolactone vs. Placebo | -20.14 mmHg (-31.17 to -9.12) | [2][3] |

| Office Diastolic Blood Pressure | Spironolactone vs. Placebo | -5.73 mmHg (-8.13 to -3.33) | [2][3] |

| 24-hour Ambulatory SBP | Spironolactone vs. Placebo | -10.31 mmHg (-12.86 to -7.76) | [2][3] |

| 24-hour Ambulatory DBP | Spironolactone vs. Placebo | -3.94 mmHg (-5.50 to -2.37) | [2][3] |

| 24-hour Ambulatory SBP | Spironolactone vs. Alternative Drugs | -6.98 mmHg (-12.66 to -1.30) | [2][3] |

| 24-hour Ambulatory DBP | Spironolactone vs. Alternative Drugs | -3.03 mmHg (-5.21 to -0.85) | [2][3] |

| Serious Adverse Events | Spironolactone vs. Placebo | OR: 2.11 (0.98 to 4.53) | [4][5] |

1.2. Heart Failure with Preserved and Mid-Range Ejection Fraction (HFpEF & HFmrEF)

The efficacy of spironolactone in heart failure with reduced ejection fraction is well-established. Its role in HFpEF and HFmrEF has been a subject of intense investigation, with meta-analyses suggesting benefits in improving cardiac function and reducing hospitalizations.

| Outcome Measure | Population | Mean Difference / Odds Ratio (95% CI) | Reference |

| All-Cause Mortality | HFpEF | No significant reduction | [6] |

| Hospitalizations for Heart Failure | HFpEF/HFmrEF | OR: 0.84 (0.73 to 0.95) | [7][8] |

| E/e' Index (Diastolic Function) | HFpEF | MD: -1.38 (-2.03 to -0.73) | [6] |

| E/A Velocity Ratio (Diastolic Function) | HFpEF | MD: -0.05 (-0.10 to -0.00) | [6] |

| Brain Natriuretic Peptide (BNP) Levels | HFpEF/HFmrEF | MD: -44.80 pg/mL (-73.44 to -16.17) | [7] |

| Procollagen Type I C-terminal Propeptide (PICP) | HFpEF/HFmrEF | MD: -27.04 ng/mL (-40.77 to -13.32) | [7] |

| Hyperkalemia Risk | HFpEF/HFmrEF | Significantly increased | [7] |

| Gynecomastia Risk | HFpEF/HFmrEF | Significantly increased | [7] |

1.3. Acne Vulgaris in Women

Leveraging its anti-androgenic properties, spironolactone is used off-label for the treatment of acne vulgaris, particularly in adult women where hormonal influences are significant.

| Outcome Measure | Comparison | Mean Difference / Odds Ratio (95% CI) | Reference |

| Treatment Success (Objective Assessment) | Spironolactone vs. Placebo | OR: 6.59 (3.50 to 12.43) | [9] |

| Acne Severity Index (ASI) | Spironolactone vs. Placebo | MD: -6.53 (-10.83 to -2.22) | [10] |

| Total Lesion Count | Spironolactone 5% vs. Placebo | MD: -6.85 (-10.94 to -2.76) | [11][12] |

| Menstrual Irregularities | Spironolactone vs. Placebo | OR: 1.09 (0.37 to 3.25) - Not statistically significant | [9] |

| Breast Enlargement | Spironolactone vs. Placebo | OR: 1.37 (0.79 to 2.38) - Not statistically significant | [9] |

Experimental Protocols: A Methodological Overview

The findings presented above are derived from rigorous systematic reviews and meta-analyses of randomized controlled trials (RCTs). Understanding the methodologies of these foundational studies is crucial for interpreting the data.

2.1. Meta-Analysis of Spironolactone for Resistant Hypertension

-

Search Strategy: A systematic search was conducted across multiple databases including PubMed, Web of Science, Cochrane Library, and Embase through December 2019.[2]

-

Inclusion Criteria: The analysis included randomized controlled trials that evaluated the effect of adding spironolactone to the treatment regimen of patients with resistant hypertension, assessing outcomes such as office blood pressure and 24-hour ambulatory blood pressure.[2]

-

Data Extraction and Analysis: Two independent reviewers extracted data on study design, patient characteristics, interventions, and outcomes. The primary outcomes were the weighted mean differences (WMD) in systolic and diastolic blood pressure between the spironolactone and control groups. A random-effects model was used for pooling the data.[2]

2.2. Randomized Controlled Trial for Acne Vulgaris (SAFA trial)

-

Study Design: A pragmatic, multicenter, phase 3, double-blind, randomized controlled trial conducted in England and Wales.[13]

-

Participants: The trial enrolled women aged 18 and older with facial acne persisting for at least six months that was severe enough to warrant oral antibiotics.[13]

-

Intervention: Participants were randomly assigned in a 1:1 ratio to receive either spironolactone or a matched placebo. The dosing regimen started at 50 mg/day for the first six weeks and was then increased to 100 mg/day until week 24, provided it was well-tolerated. Concomitant use of topical treatments was permitted.[13]

-

Outcome Measures: The primary outcome was based on the Acne-Specific Quality of Life (Acne-QoL) symptom subscale score at week 12. Secondary outcomes included participant self-assessment of acne improvement and a reduction in acne lesion counts.[13]

Signaling Pathways and Mechanism of Action

Spironolactone's therapeutic effects are rooted in its ability to antagonize the mineralocorticoid receptor and, to a lesser extent, its anti-androgenic activity.

3.1. Primary Mechanism: Mineralocorticoid Receptor Antagonism

Spironolactone competitively binds to the mineralocorticoid receptor in the distal convoluted renal tubule and collecting ducts.[14][15][16] This action blocks the effects of aldosterone, a key hormone in the renin-angiotensin-aldosterone system.[14] By inhibiting aldosterone, spironolactone prevents the reabsorption of sodium and water, leading to a diuretic and antihypertensive effect.[16] Crucially, it also prevents the excretion of potassium, hence its classification as a potassium-sparing diuretic.[14][16]

Caption: Aldosterone-MR signaling pathway and its inhibition by spironolactone.

3.2. Non-Genomic Signaling in Cardiomyocytes

Beyond its classical genomic effects, spironolactone has been shown to evoke non-genomic signaling pathways in cardiomyocytes. These rapid, transcription-independent effects may contribute to its cardioprotective properties. Research indicates that spironolactone can increase intracellular levels of calcium (Ca²⁺), cyclic GMP (cGMP), and cyclic AMP (cAMP), as well as modulate the activity of ERK1/2 (Extracellular signal-regulated kinase 1/2).[17] The elevation of cGMP and cAMP is known to be cardioprotective.[17]

Caption: Non-genomic signaling pathways activated by spironolactone in cardiomyocytes.

Logical Workflow for a Systematic Review and Meta-Analysis

The generation of high-quality evidence, such as that presented in this guide, follows a structured and rigorous process. The diagram below illustrates the typical workflow for conducting a systematic review and meta-analysis of clinical trials.

Caption: Standard workflow for a systematic review and meta-analysis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Clinical efficacy and safety of spironolactone in patients with resistant hypertension: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A meta-analysis of add-on use of spironolactone in patients with resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of spironolactone in heart failure with preserved ejection fraction: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of spironolactone in the heart failure with mid-range ejection fraction and heart failure with preserved ejection fraction: A meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]